1H-Benzo[d]imidazole-4-carbaldehyde
Overview
Description
1H-Benzo[d]imidazole-4-carbaldehyde is a heterocyclic compound that features a benzimidazole core with an aldehyde functional group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
1H-Benzo[d]imidazole-4-carbaldehyde, also known as 1H-Benzimidazole-7-carboxaldehyde, is a derivative of imidazole . Imidazoles are key components to functional molecules that are used in a diverse range of applications . .
Mode of Action
It is known that imidazole derivatives can have various modes of action depending on their specific structure and the functional groups they contain .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
It is suggested that imidazole derivatives can be tested as potential drugs, indicating that they may have favorable adme properties .
Result of Action
It is known that imidazole derivatives can have various biological activities, including antimicrobial activity .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Biochemical Analysis
Biochemical Properties
1H-Benzo[d]imidazole-4-carbaldehyde has been found to interact with various enzymes and proteins. For instance, it has been shown to undergo reductive amination with the amine in the presence of sodium borohydride to form secondary amines . This suggests that this compound could potentially interact with enzymes involved in reductive amination reactions.
Cellular Effects
Derivatives of 1H-benzo[d]imidazole have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . This suggests that this compound may also have antimicrobial properties.
Molecular Mechanism
It is known that imidazole derivatives can interact with various biomolecules through hydrogen bonding . This could potentially influence enzyme activity, gene expression, and other cellular processes.
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can be stable under certain conditions
Metabolic Pathways
Imidazole derivatives are known to be involved in various biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the benzimidazole core, followed by formylation at the 4-position using Vilsmeier-Haack reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[d]imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole core, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1H-Benzo[d]imidazole-4-carboxylic acid.
Reduction: 1H-Benzo[d]imidazole-4-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzo[d]imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Benzo[d]imidazole-4-carbaldehyde can be compared with other benzimidazole derivatives:
Similar Compounds: Benzimidazole, 2-substituted benzimidazoles, and 4-substituted benzimidazoles.
Uniqueness: The presence of the aldehyde group at the 4-position makes this compound unique, as it provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
1H-benzimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGJRTXGRUDJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627406 | |
Record name | 1H-Benzimidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-36-8 | |
Record name | 1H-Benzimidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,3-benzodiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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